![molecular formula C11H13NO3S2 B2762368 N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1448044-09-4](/img/structure/B2762368.png)
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . A mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst, and the yields are between 75% and 89% .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The exact molecular structure of “N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide” could not be found in the search results.Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions. For example, a mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst in the synthesis of furan compounds .Scientific Research Applications
- Furan-Thiophene Copolymers : These compounds exhibit excellent charge transport properties and are used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and light-emitting diodes (OLEDs) .
- Sensors : The conjugated structure of this compound makes it suitable for chemical and biological sensors, detecting analytes with high sensitivity .
- Anti-Inflammatory Agents : Furan derivatives have shown anti-inflammatory activity. Researchers explore the potential of this compound as a novel anti-inflammatory drug .
- Anticancer Agents : Furan-containing molecules often exhibit cytotoxicity against cancer cells. Investigations into the anticancer properties of this compound are ongoing .
- Functional Coatings : Incorporating this compound into coatings can enhance corrosion resistance, adhesion, and durability .
- Conductive Polymers : The furan-thiophene backbone contributes to electrical conductivity, making it useful in conductive materials .
- Biomass-Derived Furan Platform Chemicals : Furan derivatives, including this compound, can be synthesized from biomass (e.g., furfural and 5-hydroxy-methylfurfural). These bio-based materials offer an alternative to traditional petrochemicals .
- 2,5-Furandicarboxylic Acid (FDCA) : FDCA, derived from furan, has applications in bioplastics and polyesters .
- Furan Moiety in Natural Flavors : The furan ring contributes to the aroma of certain natural flavors and fragrances .
Organic Electronics and Optoelectronics
Medicinal Chemistry
Materials Science
Green Chemistry and Sustainable Synthesis
Flavor and Fragrance Industry
Chemical Synthesis
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUVPSMIVVBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide |
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